
4-Amino-5-bromo-2-chloro-benzaldehyde
Overview
Description
4-Amino-5-bromo-2-chloro-benzaldehyde is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzaldehyde, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-2-chloro-benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-bromo-2-chloro-benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
4-Amino-5-bromo-2-chloro-benzaldehyde finds applications in several scientific domains:
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-2-chloro-benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
2-Bromo-5-chlorobenzaldehyde: Shares similar halogen substituents but lacks the amino group.
4-Amino-2-chlorobenzaldehyde: Contains an amino and chloro group but lacks the bromo substituent.
Uniqueness: 4-Amino-5-bromo-2-chloro-benzaldehyde is unique due to the specific combination of amino, bromo, and chloro groups on the benzene ring.
Biological Activity
4-Amino-5-bromo-2-chloro-benzaldehyde is an organic compound with the molecular formula C₇H₅BrClNO. It is distinguished by the presence of an amino group, a bromo group, and a chloro group attached to a benzene ring. This unique structural configuration contributes to its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
Structure and Reactivity
The compound's structure can be represented as follows:
The presence of the amino group (-NH₂) enhances its nucleophilicity, while the bromo (-Br) and chloro (-Cl) substituents can facilitate electrophilic aromatic substitution reactions.
Synthesis
Synthesis typically involves multi-step organic reactions. Common methods include:
- Nitration : Introduction of nitro groups.
- Bromination : Substitution of bromine at specific positions.
- Reduction : Converting nitro groups to amino groups.
Table 1: Synthetic Routes
Step | Reaction Type | Description |
---|---|---|
1 | Nitration | Introduction of nitro group |
2 | Bromination | Electrophilic substitution with bromine |
3 | Reduction | Conversion of nitro to amino group |
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have demonstrated that this compound can disrupt bacterial membranes or inhibit vital enzymatic functions, contributing to its antimicrobial efficacy.
Anticancer Potential
In cancer research, it has been noted that this compound may modulate pathways involved in cell survival and proliferation. This modulation could position it as a lead compound for drug development targeting various cancers.
The mechanism of action involves interactions with specific molecular targets, such as:
- Enzyme Inhibition : Blocking critical enzymes involved in metabolic pathways.
- Receptor Modulation : Influencing receptor activity related to cell signaling pathways.
Case Studies
A review of recent studies highlights the biological significance of this compound:
- Antimicrobial Study : A study demonstrated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.
- Anticancer Research : In vitro assays showed that the compound induced apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent.
Table 2: Summary of Biological Activities
Activity Type | Target Organisms/Cells | Observations |
---|---|---|
Antimicrobial | E. coli, S. aureus | Significant growth inhibition |
Anticancer | Various cancer cell lines | Induction of apoptosis |
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to understand its unique properties:
Table 3: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Bromo-5-chlorobenzaldehyde | Bromo and chloro substituents | Lacks the amino group |
4-Amino-2-chlorobenzaldehyde | Contains amino and chloro groups | Lacks the bromo substituent |
4-Bromo-3-nitrobenzaldehyde | Bromo and nitro groups | Contains a nitro group instead of amino |
Properties
IUPAC Name |
4-amino-5-bromo-2-chlorobenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFFUVSSCCUSGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291049 | |
Record name | 4-Amino-5-bromo-2-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807757-02-3 | |
Record name | 4-Amino-5-bromo-2-chlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807757-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-bromo-2-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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